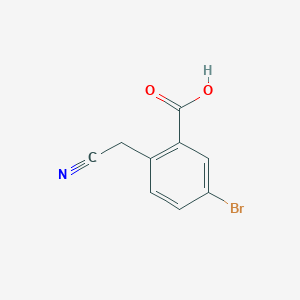
5-Bromo-2-(cyanomethyl)benzoic acid
Vue d'ensemble
Description
5-Bromo-2-(cyanomethyl)benzoic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Bromo-2-(cyanomethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula C₉H₆BrNO₂ and a molecular weight of approximately 228.06 g/mol. The structure features a bromine atom, a cyanomethyl group, and a carboxylic acid functional group attached to a benzene ring. These functional groups contribute to its chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes and receptors through non-covalent interactions, impacting biochemical pathways involved in cellular processes.
- Antimicrobial Activity : Research indicates that the presence of the cyano group enhances the compound's lipophilicity, facilitating cellular uptake and contributing to its antimicrobial properties.
- Protein Degradation Pathways : Similar compounds have been shown to promote the activity of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
Biological Activities
The following table summarizes the reported biological activities of this compound:
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted that derivatives similar to this compound showed significant antibacterial activity against gram-positive bacteria. The structural features, particularly the bromine and cyano groups, were crucial for this activity.
- Cancer Research : In vitro studies demonstrated that compounds with similar structures could inhibit MYC oncogene interactions, suggesting potential applications in cancer therapy. The disruption of protein-protein interactions involving MYC could lead to reduced tumorigenesis .
- Protein Degradation Enhancement : Research indicated that benzoic acid derivatives could enhance the activity of proteolytic systems in human fibroblasts, promoting cellular homeostasis and potentially countering age-related decline in these pathways .
Propriétés
IUPAC Name |
5-bromo-2-(cyanomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-2-1-6(3-4-11)8(5-7)9(12)13/h1-2,5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALHJXKXJMDQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














